molecular formula C19H15FN4 B12746890 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine CAS No. 783292-58-0

1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine

Cat. No.: B12746890
CAS No.: 783292-58-0
M. Wt: 318.3 g/mol
InChI Key: NFOSDKQYIJXLPI-UHFFFAOYSA-N
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Description

1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(4-fluorophenyl)benzimidazole with pyridine-4-carbaldehyde under specific conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine can be compared with other benzimidazole derivatives such as:

    1-(4-chlorophenyl)benzimidazole: Similar in structure but with a chlorine atom instead of fluorine, leading to different chemical properties and biological activities.

    1-(4-methylphenyl)benzimidazole:

    1-(4-nitrophenyl)benzimidazole: The presence of a nitro group significantly alters its chemical behavior and biological effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

783292-58-0

Molecular Formula

C19H15FN4

Molecular Weight

318.3 g/mol

IUPAC Name

1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine

InChI

InChI=1S/C19H15FN4/c20-14-5-7-16(8-6-14)24-18-4-2-1-3-17(18)22-19(24)13-23-11-9-15(21)10-12-23/h1-12,21H,13H2

InChI Key

NFOSDKQYIJXLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)CN4C=CC(=N)C=C4

Origin of Product

United States

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